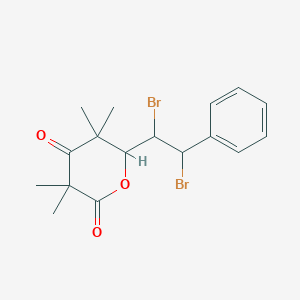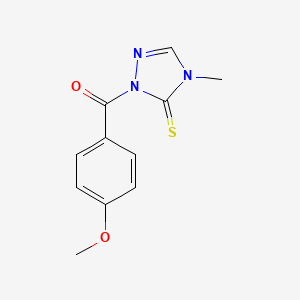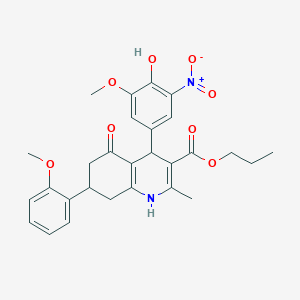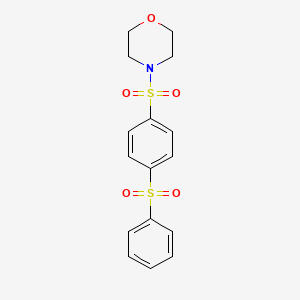
6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a complex organic compound characterized by its unique structure, which includes bromine atoms and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione typically involves the bromination of a precursor compound. One common method involves the bromination of trans-stilbene to form 1,2-dibromo-1,2-diphenylethane . The reaction is carried out using bromine in the presence of a solvent such as dichloromethane. The reaction proceeds via the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the product may involve recrystallization techniques using solvents like xylenes .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form corresponding debrominated products.
Oxidation Reactions: Oxidation can lead to the formation of brominated quinones or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate and chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with hydroxide ions can yield phenolic derivatives, while reduction reactions can produce debrominated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione involves its interaction with molecular targets through electrophilic addition reactions. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interfere with cellular pathways by modifying key enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromo-1-phenylethane: Similar in structure but lacks the pyran ring.
6-(1,2-Dibromo-2-phenylethyl)-5-nitro-2,4(1H,3H)-pyrimidinedione: Contains a nitro group and a pyrimidine ring instead of a pyran ring.
Uniqueness
6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is unique due to its combination of bromine atoms and a pyran ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C17H20Br2O3 |
|---|---|
Molekulargewicht |
432.1 g/mol |
IUPAC-Name |
6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyloxane-2,4-dione |
InChI |
InChI=1S/C17H20Br2O3/c1-16(2)13(22-15(21)17(3,4)14(16)20)12(19)11(18)10-8-6-5-7-9-10/h5-9,11-13H,1-4H3 |
InChI-Schlüssel |
FSEOTGDTOQKUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C(C(C2=CC=CC=C2)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B14947551.png)
![1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14947558.png)
![2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14947561.png)



![N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14947600.png)

![2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]-1-(3-nitrophenyl)ethanone](/img/structure/B14947606.png)
![5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14947619.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide](/img/structure/B14947624.png)
![1-(4-chlorophenyl)-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14947627.png)
![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B14947638.png)
